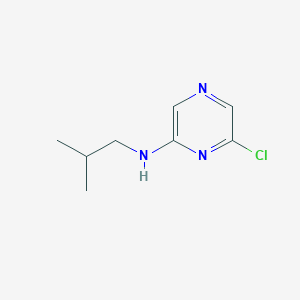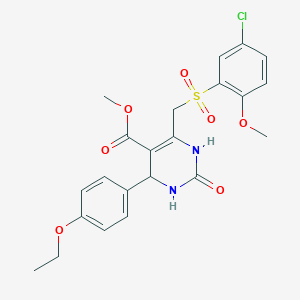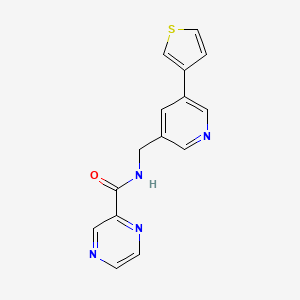
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” is a complex organic compound. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazine and pyridine rings, as well as the sulfur atom in the thiophene ring, would likely have a significant impact on the compound’s chemical properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure. The presence of the nitrogen atoms in the pyrazine and pyridine rings, as well as the sulfur atom in the thiophene ring, could make it reactive towards certain reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazine and pyridine rings, as well as the sulfur atom in the thiophene ring, could affect its solubility, boiling point, and other properties .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide plays a significant role in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals due to their high biological activities. Studies have detailed the synthesis of various heterocyclic derivatives, including pyrazoles, pyridines, and pyrimidines, emphasizing the compound's utility as a precursor or intermediary in creating biologically active molecules. For instance, the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored, highlighting the compound's versatility in medicinal chemistry applications, especially in cytotoxic activity against cancer cells (Hassan et al., 2014).
Antimicrobial and Antifungal Activities
The compound has been incorporated into the synthesis of new pyridine-2(1H)-thiones, nicotinamides, and other heterocyclic derivatives showing promising antimicrobial and antifungal activities. This application is crucial for discovering new treatments for infections and diseases caused by resistant microbial strains. Research demonstrates the compound's role in producing derivatives with significant in vitro antimicrobial activities, contributing to the ongoing search for effective antimicrobial agents (Othman, 2013).
Metal-Organic Frameworks (MOFs)
In materials science, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide has been used to construct metal-organic frameworks (MOFs), which are critical for various applications, including catalysis, gas storage, and separation technologies. The compound acts as a ligand, coordinating with metal ions to form structures with unique properties. For example, a hydrated copper acetate complex of the compound demonstrates a MOF structure, showcasing the potential of these materials in diverse applications (Cati & Stoeckli-Evans, 2014).
Nonlinear Optical Properties
The compound's derivatives have been explored for their electronic and nonlinear optical properties, which are important for the development of optical materials, including lasers and photonic devices. Studies involving DFT calculations have assessed various reactivity parameters, such as HOMO-LUMO energy gaps and hyperpolarizability, of pyrazine analogs, indicating the compound's potential in the field of advanced optical materials (Ahmad et al., 2021).
Propiedades
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(14-9-16-2-3-18-14)19-7-11-5-13(8-17-6-11)12-1-4-21-10-12/h1-6,8-10H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPKGQILDXKDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2779267.png)
![(2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2779269.png)
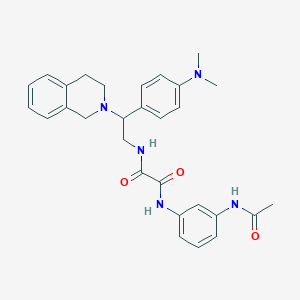
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine](/img/structure/B2779273.png)
![N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2779276.png)
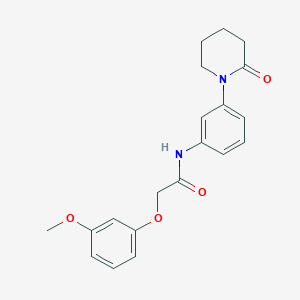
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2779278.png)
![7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2779281.png)
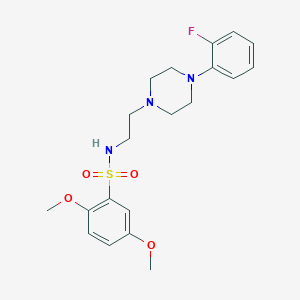
![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2779283.png)
